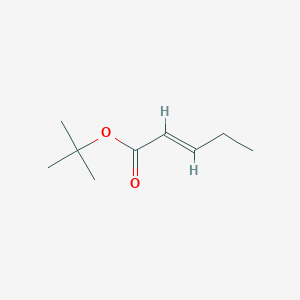
tert-butyl (E)-pent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (E)-pent-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (E)-pent-2-enoate can be synthesized through several methods. One common approach involves the esterification of pent-2-enoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process may also utilize heterogeneous catalysts to facilitate the esterification reaction while minimizing by-product formation .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (E)-pent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of ester derivatives .
Scientific Research Applications
tert-Butyl (E)-pent-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into the compound’s derivatives may lead to the development of new therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (E)-pent-2-enoate involves its reactivity as an ester. The ester functional group can undergo hydrolysis, oxidation, reduction, and substitution reactions, which are mediated by various enzymes and chemical reagents. These reactions enable the compound to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: Another ester with a tert-butyl group, but with an acetate functional group.
tert-Butyl butyrate: Similar structure but with a butyrate ester group.
tert-Butyl propionate: Contains a propionate ester group instead of a pent-2-enoate group
Uniqueness
tert-Butyl (E)-pent-2-enoate is unique due to the presence of the pent-2-enoate group, which imparts distinct reactivity and properties compared to other tert-butyl esters. This uniqueness makes it valuable in specific synthetic applications where the reactivity of the pent-2-enoate group is desired .
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
tert-butyl (E)-pent-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-5-6-7-8(10)11-9(2,3)4/h6-7H,5H2,1-4H3/b7-6+ |
InChI Key |
RMMULFUBQFKFRL-VOTSOKGWSA-N |
Isomeric SMILES |
CC/C=C/C(=O)OC(C)(C)C |
Canonical SMILES |
CCC=CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















